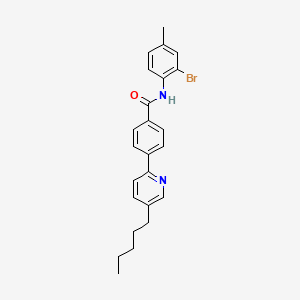

N-(2-溴-4-甲基苯基)-4-(5-戊基吡啶-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

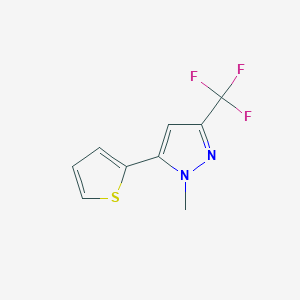

The compound "N-(2-bromo-4-methylphenyl)-4-(5-pentylpyridin-2-yl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often synthesized for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of the compound suggests the presence of a bromo-substituted benzene ring, a pentyl-substituted pyridine moiety, and an amide linkage, which are common functional groups in medicinal chemistry.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between an amine and a carboxylic acid or its derivatives. For example, the synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide involved the reaction of an amine with a carboxylic acid derivative, characterized by spectroscopic methods such as IR, NMR, and mass spectrometry . Similarly, the synthesis of related compounds often includes steps like halogenation, amination, and condensation reactions, which may be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using techniques such as X-ray crystallography, as seen in the study of antipyrine-like derivatives . These compounds often exhibit intermolecular interactions such as hydrogen bonding and π-interactions, which can significantly influence their solid-state packing and stability. The presence of substituents like bromine and pentyl groups can also affect the molecular conformation and the overall shape of the molecule, potentially impacting its biological activity.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their functional groups. The bromine atom in the 2-bromo-4-methylphenyl group could potentially undergo further substitution reactions, while the pyridine moiety might engage in electrophilic or nucleophilic reactions due to its aromatic character . The amide linkage is typically stable under physiological conditions but can be hydrolyzed under more extreme conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the presence of a bromine atom and a pentyl chain could affect the compound's lipophilicity, which is important for its pharmacokinetic profile. The crystalline structure, as determined by X-ray diffraction, can provide insights into the compound's stability and solid-state properties .

科学研究应用

合成阿片类药物及相关研究

非芬太尼新型合成阿片类药物的详细综述,重点关注N-取代苯甲酰胺和乙酰胺的化学和药理学,表明人们对这些化合物对药物市场和公共卫生的影响及发展非常感兴趣。该研究强调了追踪新出现的心理活性物质的重要性,并强调了国际预警系统在促进公共卫生安全方面采取响应行动中的作用 (Sharma 等人,2018).

DNA 相互作用研究

对 Hoechst 33258 及其类似物(因其与双链 B-DNA 小沟的强结合而闻名)的研究突出了这些化合物在分子生物学中的实用性,并将其作为药物设计的起点。这一研究领域对于理解小分子与 DNA 之间的相互作用至关重要,可能指导针对特定 DNA 序列的治疗药物的开发 (Issar & Kakkar,2013).

超分子化学

超分子化学中苯-1,3,5-三甲酰胺 (BTA) 衍生物的探索反映了该化合物作为纳米技术、聚合物加工和生物医学应用构建块的多功能性。该综述讨论了 BTA 的自组装特性及其新兴的商业应用,表明超分子结构的组装和功能研究领域十分丰富 (Cantekin、de Greef 和 Palmans,2012).

化学合成和方法

2-氟-4-溴联苯等相关化学实体的实际合成证明了合成方法的持续发展,这对于制药和材料的生产至关重要。这些研究促进了有机合成领域的发展,提供了对更有效、更可扩展且更环保的合成途径的见解 (Qiu 等人,2009).

属性

IUPAC Name |

N-(2-bromo-4-methylphenyl)-4-(5-pentylpyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25BrN2O/c1-3-4-5-6-18-8-14-22(26-16-18)19-9-11-20(12-10-19)24(28)27-23-13-7-17(2)15-21(23)25/h7-16H,3-6H2,1-2H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYLPPWIZACWAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromo-4-methylphenyl)-4-(5-pentylpyridin-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)

![N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]pyridine-4-carbohydrazide](/img/structure/B2547252.png)

![3-Chloro-2-(chloromethyl)benzo[b]thiophene](/img/structure/B2547258.png)

![2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2547259.png)

![(3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2547262.png)

![3-[6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2547264.png)

![N-(4-bromophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2547265.png)

![1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2547270.png)